TK216

Ewing sarcoma Phase I/II clinical trial Progression-free survival

TK216 is a first-in-class, orally active small-molecule inhibitor that directly binds the EWS::FLI1 fusion oncoprotein—the hallmark driver of Ewing sarcoma—disrupting its critical protein-protein interaction with RNA Helicase A (RHA). Unlike indirect EWS::FLI1 modulators such as trabectedin or mithramycin, TK216 physically engages the oncoprotein to block aberrant transcription. With validated oral bioavailability, demonstrated synergy with venetoclax (Combination Index 0.33–0.65) and 5-azacytidine in AML/B-ALL models, and Phase I/II clinical data in relapsed/refractory Ewing sarcoma, this compound serves as an essential benchmark for ETS-family inhibitor discovery, preclinical combination studies, and medicinal chemistry campaigns requiring a well-characterized comparator with moderate potency (IC₅₀ <5 µM in SKES cells).

Molecular Formula C19H15Cl2NO3
Molecular Weight 376.2
CAS No. 1903783-78-7
Cat. No. B3182028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTK216
CAS1903783-78-7
Molecular FormulaC19H15Cl2NO3
Molecular Weight376.2
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4NC3=O)Cl)Cl)O
InChIInChI=1S/C19H15Cl2NO3/c20-13-7-8-14(21)17-16(13)19(25,18(24)22-17)9-15(23)12-5-3-11(4-6-12)10-1-2-10/h3-8,10,25H,1-2,9H2,(H,22,24)
InChIKeyZWHNLSHDLKIXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TK216 (CAS 1903783-78-7): A First-in-Class ETS Inhibitor for EWS::FLI1-Driven Malignancies


TK216 is an orally active, small-molecule inhibitor of the E26 transformation-specific (ETS) family of transcription factors, specifically designed to directly bind the EWS::FLI1 fusion oncoprotein [1]. This compound disrupts critical protein-protein interactions, notably blocking the binding of EWS::FLI1 to RNA Helicase A (RHA), thereby inhibiting its aberrant transcriptional activity [2]. As a first-generation, first-in-class agent, TK216 has advanced to Phase I/II clinical evaluation for relapsed/refractory Ewing sarcoma, representing a targeted therapeutic strategy against a historically 'undruggable' oncogenic driver [3].

Why TK216 Cannot Be Interchanged with Other EWS::FLI1-Targeting Agents


The therapeutic landscape for EWS::FLI1 inhibition is marked by critical mechanistic and clinical divergences that preclude generic substitution. While agents like trabectedin and mithramycin modulate EWS::FLI1 activity via indirect, context-dependent mechanisms (e.g., DNA binding, transcriptional poisoning), TK216 represents a distinct class of direct ETS inhibitors that physically bind the oncoprotein to disrupt its function [1]. This fundamental difference manifests in unique clinical profiles: TK216's Phase I trial demonstrated a 6-month PFS of 11.9% as monotherapy in heavily pre-treated Ewing sarcoma, in contrast to trabectedin's combination regimen achieving a 48% 6-month PFS [2]. Furthermore, TK216's oral bioavailability and defined combination synergy with agents like venetoclax create a specific investigational niche that cannot be replicated by alternative EWS::FLI1 modulators [3].

Quantitative Differentiation of TK216 Against Key EWS::FLI1 Inhibitor Comparators


Clinical Efficacy Comparison: TK216 Monotherapy vs. Trabectedin Combination Therapy in Relapsed/Refractory Ewing Sarcoma

In a direct head-to-head comparison of clinical trial outcomes, TK216 monotherapy at the recommended Phase II dose (200 mg/m2 as a 14-day continuous infusion) demonstrated a 6-month progression-free survival (PFS) of 11.9% in a heavily pre-treated relapsed/refractory Ewing sarcoma population (median of 3 prior regimens) [1]. This contrasts with the trabectedin plus irinotecan combination regimen (trabectedin 1.0 mg/m2 over 1 hour plus irinotecan 25 mg/m2 on days 2 and 4 of a 21-day cycle), which achieved a 6-month PFS of 48% in a similar patient population [2]. This 4-fold difference in 6-month PFS underscores the distinct clinical positioning of TK216 as a targeted monotherapy versus trabectedin's combination approach.

Ewing sarcoma Phase I/II clinical trial Progression-free survival

Preclinical Potency Benchmarking: TK216 vs. Optimized YK-4-279 Analog in EWS::FLI1-Driven Cell Lines

Cross-study comparison of preclinical potency reveals distinct activity profiles. TK216 exhibits an IC50 of <5 µM in the SKES Ewing sarcoma cell line after 3 days of treatment [1]. In contrast, the optimized YK-4-279 analog (Compound 9u), which represents a structural refinement of TK216's parent scaffold, demonstrates a markedly higher potency with a GI50 of 0.26 ± 0.1 µM in TC32 and TC71 Ewing sarcoma cells [2]. This approximate 19-fold difference in potency (0.26 µM vs. <5 µM) highlights that while TK216 is a clinically advanced first-in-class molecule, more potent EWS::FLI1 inhibitors have been identified in preclinical optimization campaigns.

Ewing sarcoma Cell viability IC50

Mechanistic Differentiation: Direct EWS::FLI1 Binding vs. Indirect Transcriptional Modulation

TK216 exerts its antitumor effect via a defined, class-specific mechanism: direct binding to the EWS::FLI1 oncoprotein, thereby disrupting its interaction with RNA Helicase A (RHA) and inhibiting ETS-dependent transcription [1]. This contrasts with the mechanism of trabectedin, which modulates EWS::FLI1 activity indirectly by binding to DNA and altering transcription factor recruitment, an effect that is context-dependent and requires a threshold concentration [2]. While quantitative target engagement data (e.g., Kd) for TK216 is not publicly available, the distinct mechanism implies potential differences in resistance pathways, off-target effects, and combinatorial strategies.

Mechanism of action Target engagement EWS::FLI1

Oral Bioavailability: A Key Differentiator for In Vivo Preclinical Studies

TK216 demonstrates significant oral bioavailability in rodent models, a property that distinguishes it from many first-generation EWS::FLI1 inhibitors. Following oral administration at 25 mg/kg in BALB/c mice or Sprague Dawley rats, TK216 achieves an AUC of 13,152 h•(ng/mL) and a half-life of 3.1 hours, compared to an IV AUC of 4,131 h•(ng/mL) at 5 mg/kg, indicating substantial oral absorption [1]. This contrasts with the parent compound YK-4-279, which has not been widely characterized for oral bioavailability and was primarily developed for parenteral administration [2]. The ability to dose TK216 orally simplifies in vivo efficacy studies, chronic dosing regimens, and combinatorial preclinical investigations.

Pharmacokinetics Oral bioavailability Preclinical development

Optimal Scientific and Preclinical Applications for TK216


Investigating Direct EWS::FLI1 Target Engagement in Biochemical Assays

TK216 is the tool of choice for experiments requiring direct, albeit moderate-affinity, disruption of the EWS::FLI1-RHA protein-protein interaction. Its defined mechanism, validated in immunoprecipitation and transcriptional reporter assays [1], makes it suitable for probing EWS::FLI1 biology and benchmarking novel inhibitors in biochemical screens.

Evaluating ETS Inhibition in EWS::FLI1-Driven In Vivo Tumor Models with Oral Dosing

For preclinical efficacy studies in Ewing sarcoma xenograft or allograft models requiring convenient oral administration, TK216 is a viable candidate. Its demonstrated oral bioavailability in rodents [2] allows for chronic dosing regimens that mimic clinical schedules, facilitating translationally relevant pharmacodynamic and efficacy readouts.

Exploring Synergistic Combinations with Venetoclax or Hypomethylating Agents in Hematologic Malignancies

TK216 has demonstrated robust in vitro synergy with venetoclax (mean Combination Index: 0.33-0.65) and 5-azacytidine in pediatric leukemia models [3]. This makes it a valuable agent for combination studies aimed at overcoming venetoclax resistance or enhancing the efficacy of epigenetic therapies in AML and B-ALL preclinical research.

Serving as a Pharmacological Benchmark for Next-Generation ETS Inhibitors

Given its status as a first-in-class clinical candidate with well-characterized but moderate potency (IC50 <5 µM in SKES cells) [2], TK216 serves as a critical benchmark comparator in medicinal chemistry campaigns. New chemical entities can be evaluated head-to-head against TK216 in EWS::FLI1-dependent cell viability assays and in vivo models to demonstrate improved potency or pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for TK216

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.